Cyclo-[-Arg-Gly-Asp-Amp26-] is a cyclic peptide that incorporates the well-known Arg-Gly-Asp (RGD) sequence, which is critical for cell adhesion and interactions with integrin receptors. This compound is particularly significant in biomedical research due to its potential applications in targeting integrins, which are implicated in various diseases, including cancer and thrombosis. The addition of Amp26, an amphetamine derivative, may enhance the biological activity or stability of the peptide.
Cyclo-[-Arg-Gly-Asp-Amp26-] is synthesized from amino acids through solid-phase peptide synthesis methods. It belongs to the class of cyclic peptides, which are characterized by a covalent bond that forms a ring structure, enhancing their stability and biological activity compared to linear peptides. The RGD motif specifically interacts with integrins α_vβ_3 and α_vβ_5, making it a target for therapeutic interventions in oncology and other fields.
The synthesis of cyclo-[-Arg-Gly-Asp-Amp26-] typically employs solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides in a stepwise manner on a solid support. The process involves:
This method allows for high purity and yield of the cyclic peptide, which is crucial for subsequent biological evaluations .
The molecular structure of cyclo-[-Arg-Gly-Asp-Amp26-] can be described as follows:
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to elucidate its three-dimensional configuration .
Cyclo-[-Arg-Gly-Asp-Amp26-] can undergo various chemical reactions that are relevant to its function:
These reactions highlight the versatility of cyclo-[-Arg-Gly-Asp-Amp26-] in biomedical applications .
The mechanism of action of cyclo-[-Arg-Gly-Asp-Amp26-] primarily involves its interaction with integrin receptors on cell surfaces. Upon binding:
Research has shown that modifications to the RGD sequence or incorporation of additional functional groups can enhance binding affinity and specificity .
The physical properties of cyclo-[-Arg-Gly-Asp-Amp26-] include:
Chemical properties include:
Cyclo-[-Arg-Gly-Asp-Amp26-] has several promising applications in scientific research:
The versatility of this cyclic peptide makes it a valuable asset in both basic research and clinical applications .
The systematic nomenclature "cyclo-[-Arg-Gly-Asp-Amp26-]" precisely defines this synthetic compound as a macrocyclic peptide featuring a head-to-tail circular arrangement. The core structural framework integrates three essential components: First, the canonical arginine-glycine-aspartate (RGD) motif, a tripeptide sequence recognized by numerous integrin receptors. Second, the Amp26 analogue (β-amino acid substitution), strategically replacing the native amino acid at position 26 within the parent peptide sequence. Third, the cyclization constraint, introduced through covalent bonding between the N-terminus and C-terminus, imposing conformational restriction on the peptide backbone. This cyclization profoundly enhances structural stability and biological specificity compared to linear counterparts [9] [10].
The Amp26 component represents a β-amino acid substitution, where the carbon backbone is extended by one methylene group compared to standard α-amino acids. This modification significantly alters the side chain positioning and backbone dihedral angles, potentially optimizing interactions within the integrin binding pocket. The Arg-Gly-Asp sequence provides the primary integrin recognition motif, with the arginine residue facilitating crucial ionic interactions and the aspartate coordinating the metal ion within the integrin's metal ion-dependent adhesion site. Glycine offers conformational flexibility essential for adopting the bioactive conformation. Cyclization restricts this flexibility, reducing the entropic penalty upon binding and enhancing target affinity and proteolytic resistance [7] [9] [10].
Table 1: Structural Components and Functional Significance of Cyclo-[-Arg-Gly-Asp-Amp26-]
| Component | Chemical Nature | Functional Role | Consequence of Modification |
|---|---|---|---|
| Cyclo- | Macrocylic constraint | Enforces pre-organization of peptide backbone | Enhanced binding affinity (reduced ΔS), increased metabolic stability, improved selectivity |
| Arginine (Arg) | Basic α-amino acid | Forms salt bridges with integrin acidic residues; crucial for specificity | Disruption abolishes integrin binding; modifications can modulate affinity |
| Glycine (Gly) | Flexible α-amino acid | Allows backbone flexibility for optimal RGD presentation; no steric hindrance | Substitution often reduces activity due to increased steric bulk or reduced flexibility |
| Aspartate (Asp) | Acidic α-amino acid | Coordinates divalent cation (Mg²⁺) in integrin MIDAS; essential for binding | Mutation eliminates binding; modifications alter metal coordination and affinity |
| Amp26 | β-Amino acid analogue | Alters backbone geometry and side chain projection; replaces native amino acid | Modulates integrin subtype selectivity, enhances stability, and improves pharmacokinetics |
The three-dimensional architecture of cyclo-[-Arg-Gly-Asp-Amp26-] is characterized by a constrained β-turn conformation centered around the Arg-Gly-Asp sequence, stabilized by the macrocyclic ring and the β-amino acid substitution. Nuclear magnetic resonance (NMR) analyses of related cyclic RGD peptides reveal that cyclization enforces a specific orientation where the arginine and aspartate side chains project optimally for simultaneous engagement with complementary charged pockets within the integrin binding cleft. The Amp26 β-amino acid occupies a position analogous to the "Amp" site in cilengitide-like structures, likely influencing the presentation of adjacent residues and the overall pharmacophore geometry. Computational modeling suggests that the β-amino acid's extended backbone may facilitate deeper penetration into hydrophobic subpockets or alter hydrogen-bonding networks critical for subtype selectivity [7] [10].
The development of RGD-based therapeutics originated from the seminal identification of the RGD motif as the minimal cell adhesion recognition sequence in fibronectin by Erkki Ruoslahti and Michael Pierschbacher in the mid-1980s. This discovery revealed a universal mechanism governing cell-extracellular matrix interactions mediated primarily by integrins. Early linear RGD peptides demonstrated proof-of-concept for integrin blockade but suffered from rapid proteolytic degradation, low receptor affinity, and poor pharmacokinetics, limiting therapeutic utility. The pivotal innovation emerged with the introduction of cyclic constraints, notably exemplified by Kessler's cyclo(-Arg-Gly-Asp-D-Phe-Val-) in the early 1990s, which demonstrated markedly enhanced αvβ3 integrin affinity and metabolic stability over linear peptides [2] [4] [10].
This first-generation cyclic pentapeptide established the critical principle that conformational restriction via cyclization could stabilize the bioactive RGD conformation, reducing the entropic cost of binding. Subsequent optimization focused on amino acid substitutions within the cyclic framework to enhance potency and selectivity. Key milestones included the incorporation of D-amino acids (e.g., D-Phenylalanine) to resist proteolysis and modulate side chain topology, and the systematic screening of exocyclic residues to fine-tune integrin subtype specificity. This evolution culminated in cilengitide (cyclo(-Arg-Gly-Asp-D-Phe-N-Me-Val-)), featuring N-methylation to further reduce peptide bond susceptibility to proteases and enhance bioavailability. Despite promising preclinical anti-angiogenic activity in glioblastoma models, cilengitide's failure in Phase III clinical trials underscored limitations of pan-αv integrin inhibition and the necessity for refined subtype selectivity and tumor penetration strategies [2] [6] [10].
Table 2: Evolution of Key RGD Cyclic Peptidomimetics in Clinical Development
| Compound Generation | Representative Compound | Key Structural Innovations | Target Integrin(s) | Clinical Outcome/Challenge |
|---|---|---|---|---|
| First-Generation | cyclo(-Arg-Gly-Asp-D-Phe-Val-) | Initial cyclization; D-amino acid incorporation | Broad αv integrins | Proof-of-concept; limited stability and specificity |
| Second-Generation | Cilengitide | N-methylation; optimized exocyclic residues | αvβ3, αvβ5 | Phase III failure in glioblastoma (2014) due to efficacy limitations |
| Third-Generation | cyclo(-Arg-Gly-Asp-Amp26-) analogues | β-amino acid (Amp) substitution; tailored macrocycle size | Selective αvβ6/αvβ1 or α5β1 | Preclinical optimization; addressing tumor heterogeneity and resistance mechanisms |
Contemporary design, exemplified by cyclo-[-Arg-Gly-Asp-Amp26-], incorporates β-amino acids (Amp analogues) as a strategic response to prior limitations. β-amino acids confer enhanced metabolic stability by resisting proteolytic cleavage mechanisms targeting α-peptide bonds and introduce distinct backbone conformations unattainable with natural amino acids. The Amp26 substitution specifically aims to optimize interactions within the integrin β-subunit specificity-determining loop (SDL), a key determinant of ligand selectivity among RGD-binding integrins. This structural innovation represents a deliberate shift from broad αv integrin antagonism towards tissue-specific or disease-stage-specific integrin targeting, informed by the recognition that integrin expression profiles dynamically evolve during tumor progression and metastasis [3] [5] [9].
Integrins constitute a superfamily of 24 heterodimeric transmembrane receptors formed by combinations of 18 α and 8 β subunits. They function as pivotal bidirectional signaling hubs, mediating "outside-in" signaling upon extracellular ligand binding (e.g., RGD-containing ECM proteins) and "inside-out" activation regulated by intracellular cues. The RGD-binding subset (αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, αIIbβ3) recognizes the Arg-Gly-Asp motif in ligands like fibronectin, vitronectin, and fibrinogen, playing critical roles in angiogenesis, tumor invasion, metastasis, and therapy resistance [2] [4] [8].
Clinical translation of integrin antagonists has yielded only seven approved drugs, primarily targeting non-oncological indications (e.g., abciximab for thrombosis, vedolizumab for inflammatory bowel disease). The repeated failures in oncology, particularly the high-profile setback of cilengitide, revealed fundamental challenges: First, tumor heterogeneity in integrin expression, both spatially within tumors and temporally during disease progression. Second, functional redundancy, where inhibition of one integrin is compensated by others. Third, context-dependent roles, with certain integrins (e.g., αvβ6) exhibiting tumor-suppressive functions in early stages but promoting metastasis in advanced disease. Fourth, extracellular vesicle sequestration, where tumor-derived exosomes expressing integrins bind therapeutic agents, reducing bioavailability at target sites [2] [6] [8].
These challenges necessitate next-generation agents like cyclo-[-Arg-Gly-Asp-Amp26-] designed with enhanced pharmacological properties and biological intelligence. Key strategies include: 1) Subtype selectivity: Exploiting subtle differences in integrin binding pockets. β-amino acids (Amp analogues) enable precise tuning of interactions with the β-subunit SDL, favoring binding to specific integrins (e.g., αvβ6 over αvβ3). 2) Dual-targeting approaches: Simultaneously engaging integrins and co-expressed receptors (e.g., receptor tyrosine kinases) or stromal targets to overcome redundancy and enhance efficacy. Cyclic RGD peptides serve as homing ligands for targeted drug delivery systems. 3) Addressing adhesion-mediated resistance: Tumor cell adhesion to ECM via integrins activates pro-survival pathways (e.g., FAK/PI3K/AKT) and upregulates drug efflux pumps, conferring resistance to chemotherapy and radiotherapy. Targeted integrin blockade by agents like cyclo-[-Arg-Gly-Asp-Amp26-] can reverse this cell adhesion-mediated drug resistance (CAM-DR) by disrupting critical survival signals [2] [6] [8].
Table 3: Integrin-Related Resistance Mechanisms and Cyclo-[-Arg-Gly-Asp-Amp26-] Design Rationale
| Resistance Mechanism | Molecular Basis | Impact on Therapy | Design Response in Cyclo-[-Arg-Gly-Asp-Amp26-] |
|---|---|---|---|
| CAM-DR | Integrin-ECM adhesion activates FAK/Src/PI3K/AKT/Bcl-2 pathways; inhibits anoikis | Reduces efficacy of chemo/radiotherapy; promotes tumor cell survival | Direct antagonism disrupts adhesion signaling; reverses anti-apoptotic signals |
| Integrin Switching | Tumor cells alter integrin expression profile upon therapeutic pressure | Compensation by non-targeted integrins; loss of target expression | β-amino acid tuning for selectivity against resistance-relevant integrins (e.g., αvβ6, α5β1) |
| Stromal Protection | Tumor-associated fibroblasts deposit RGD-rich ECM; express integrins | Physical barrier; paracrine survival signals; TME-driven resistance | Enhanced tumor penetration (β-amino acid stability); potential stromal targeting |
| Immune Evasion | αvβ6/αvβ8 activate TGFβ; suppress T-cell function; promote Treg activity | Resistance to immunotherapy; immunosuppressive TME | Selective αvβ6/αvβ8 blockade may synergize with checkpoint inhibitors (preclinical evidence) |
| EV Sequestration | Tumor-derived extracellular vesicles (EVs) express integrins; bind RGD therapeutics | Reduced drug bioavailability; altered biodistribution | Macrocycle stability and β-amino acid reduce non-specific binding; higher target affinity may outcompete EV binding |
β-amino acids, characterized by an additional methylene group (-CH₂-) in their backbone compared to α-amino acids, confer distinct conformational, physicochemical, and biological properties critical for advanced peptidomimetic design. The Amp26 analogue in cyclo-[-Arg-Gly-Asp-Amp26-] exemplifies this strategy. Structurally, β-amino acids expand the accessible Ramachandran space, enabling peptide backbone geometries (e.g., extended helices, stable turns) that are energetically unfavorable or inaccessible for α-peptides. This allows precise positioning of side chains for optimal target engagement. The additional methylene group also shields the adjacent amide bond, conferring robust resistance to proteolytic degradation by serine proteases (e.g., trypsin, chymotrypsin) and exopeptidases, a major limitation of first-generation cyclic RGD peptides [3] [5] [9].
The Amp26 substitution specifically influences cyclo-[-Arg-Gly-Asp-Amp26-] through multiple mechanisms: 1) Enhanced membrane interaction: β-amino acids increase hydrophobicity and promote amphipathicity, facilitating interactions with lipid bilayers and potentially enhancing tumor penetration. Studies on antimicrobial peptides demonstrate that β-amino acid incorporation can significantly improve activity against Gram-negative pathogens by promoting membrane disruption, a property potentially exploitable for crossing endothelial barriers in tumors. 2) Optimized cationicity: Strategic placement of β³-homoarginine or similar cationic β-amino acids can enhance electrostatic steering towards negatively charged integrin surfaces. Computational analyses reveal that N-terminal cationicity significantly enhances membrane translocation and target binding. The Amp26 modification likely optimizes charge distribution compared to its α-amino acid precursor [3] [5] [7].
Table 4: Comparative Properties of α-Amino Acid vs. β-Amino Acid (Amp26) Components
| Property | α-Amino Acid (Conventional) | β-Amino Acid (Amp26 Analogue) | Impact on Cyclo-[-Arg-Gly-Asp-Amp26-] |
|---|---|---|---|
| Backbone Length | 1-carbon spacer between Cα and carbonyl/nitrogen | 2-carbon spacer (β² or β³ isomers) | Alters distance between RGD pharmacophore elements; influences integrin binding pocket engagement |
| Conformational Freedom | Restricted φ/ψ angles; common secondary structures (α-helix, β-sheet) | Expanded φ/ψ/θ angles; novel secondary structures (e.g., 12/10-helix, β-helix) | Enables precise pre-organization of RGD motif; stabilizes bioactive conformation |
| Protease Susceptibility | Highly susceptible to cleavage by endo- and exo-peptidases | Markedly reduced cleavage rates; resistant to most common proteases | Extends plasma half-life; improves oral bioavailability potential |
| Solubility Profile | Governed by side chain and terminal charges; aggregation-prone | Enhanced control via backbone polarity modulation; reduced aggregation | Improves aqueous solubility; prevents β-sheet fibril formation; enhances formulation options |
| Side Chain Topology | Side chain attached to Cα | Side chain attached to Cβ (β³) or Cα (β²); different spatial projection | Fine-tunes interaction with integrin specificity-determining regions (e.g., SDL); modulates subtype selectivity |
The Amp26 β-amino acid also influences supramolecular assembly. Molecular dynamics simulations of analogous peptides (e.g., Adepantins) reveal that β-amino acids modulate peptide-peptide association states (monomers, dimers, oligomers) in solution and at membrane interfaces. Optimal, rather than maximal, self-association correlates with enhanced biological activity. For cyclo-[-Arg-Gly-Asp-Amp26-], the β-amino acid likely promotes formation of bioactive dimers or small oligomers that cooperatively engage multiple integrin receptors, potentially enhancing avidity effects without inducing large, inactive aggregates. This controlled association, coupled with the conformational rigidity imparted by cyclization, represents a sophisticated approach to overcoming the pharmacokinetic-pharmacodynamic barriers that hampered earlier linear and cyclic RGD peptides [7] [9].
Rational integration of β-amino acids like Amp26 follows established peptide engineering principles: maintaining one charged residue per five amino acids to ensure solubility, strategically placing hydrophobic residues to promote membrane interaction without causing precipitation, and optimizing sequence length (typically < 50 residues) for synthetic feasibility and cost-effective manufacturing. Cyclo-[-Arg-Gly-Asp-Amp26-] embodies these principles, leveraging β-amino acid technology to transcend historical limitations in integrin-targeted drug discovery [5] [7] [9].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8